molecular formula C16H7Cl2NO B12685723 7,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one CAS No. 93663-93-5

7,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one

Cat. No.: B12685723
CAS No.: 93663-93-5
M. Wt: 300.1 g/mol
InChI Key: HGPNMUBONVIIMI-UHFFFAOYSA-N
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Description

7,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one is a nitrogen-containing heterocyclic compound It is part of the indenoquinoline family, which is known for its diverse chemical reactivities and potential pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-chlorobenzaldehyde and 1,2-dichlorobenzene can be used, followed by cyclization in the presence of a base and a catalyst .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, ensuring higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 7,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

7,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. For instance, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Uniqueness: 7,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution can enhance its potency and selectivity in various applications .

Properties

CAS No.

93663-93-5

Molecular Formula

C16H7Cl2NO

Molecular Weight

300.1 g/mol

IUPAC Name

7,10-dichloroindeno[1,2-b]quinolin-11-one

InChI

InChI=1S/C16H7Cl2NO/c17-8-5-6-11-12(7-8)19-15-9-3-1-2-4-10(9)16(20)13(15)14(11)18/h1-7H

InChI Key

HGPNMUBONVIIMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=C(C=CC(=C4)Cl)C(=C3C2=O)Cl

Origin of Product

United States

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